molecular formula C17H14N6O B2947546 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-05-4

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2947546
CAS No.: 872591-05-4
M. Wt: 318.34
InChI Key: KPVJTPPMQOURJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one (CAS: 872591-05-4) is a triazolopyrimidine derivative featuring:

  • A triazolo[4,5-d]pyrimidin-7-one core.
  • A 3-methylphenyl substituent at position 2.
  • A pyridin-2-ylmethyl group at position 4. Its molecular formula is C₁₈H₁₅N₇O, with a molecular weight of 345.36 g/mol . The compound belongs to a class of nitrogen-rich heterocycles known for diverse bioactivities, including anticancer and enzyme inhibition properties .

Properties

IUPAC Name

3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O/c1-12-5-4-7-14(9-12)23-16-15(20-21-23)17(24)22(11-19-16)10-13-6-2-3-8-18-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVJTPPMQOURJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=N4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321774
Record name 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782292
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

872591-05-4
Record name 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolo[4,5-d]pyrimidin-7-one core This can be achieved through a cyclization reaction involving hydrazine and a suitable pyrimidinyl derivative

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-throughput reactors, precise temperature control, and the employment of catalysts to enhance reaction rates. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the phenyl and pyridine rings makes it susceptible to electrophilic aromatic substitution reactions.

  • Reduction: Reduction reactions can be performed on the triazolo[4,5-d]pyrimidin-7-one core to yield different derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alkyl halides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation Products: Various quinones and phenolic derivatives.

  • Reduction Products: Reduced forms of the triazolo[4,5-d]pyrimidin-7-one core.

  • Substitution Products: Derivatives with different substituents on the phenyl and pyridine rings.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: Its derivatives can be used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., methyl in the target compound) enhance lipophilicity, favoring membrane permeability.
  • Halogenated derivatives (Cl, Br) improve binding to enzymes via halogen bonding, as seen in kinase inhibitors like ticagrelor .
  • Methoxy groups increase solubility but may reduce metabolic stability due to oxidative demethylation pathways .

Substituent Variations at Position 6 (Functional Groups)

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Key Properties/Activities Source/Reference
3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)... Pyridin-2-ylmethyl 345.36 Enhanced π-π stacking with aromatic residues in enzymes
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl... Isopropyl 397.84 Steric bulk may limit binding to shallow active sites; improved thermal stability (X-ray data)
3-(4-Methoxybenzyl)-5-thioxo... 4-Methoxybenzyl 345.38 Thione group enables metal coordination; anticancer activity against MCF-7 cells

Key Observations :

  • Pyridin-2-ylmethyl groups (as in the target compound) introduce nitrogen-rich aromaticity, promoting interactions with biological targets like ATP-binding pockets .
  • Thione derivatives (e.g., compound 2 in ) show metal-binding capacity, useful in anticancer agents targeting metalloenzymes .

Key Observations :

  • The target compound’s lack of thione or glycosyl groups distinguishes it from derivatives with direct anticancer or prodrug applications .
  • Unlike ticagrelor, which has a cyclopropane-amino and propylthio group for P2Y12 binding, the target compound’s pyridinyl and methylphenyl groups may favor kinase or protease inhibition .

Biological Activity

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one is a synthetic compound belonging to the triazolopyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The unique structural features of this compound allow for various interactions at the molecular level, making it a candidate for drug development.

Chemical Structure and Properties

The chemical formula of 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one is C17H14N6OC_{17}H_{14}N_{6}O, with a molecular weight of approximately 318.34 g/mol. Its structure consists of a triazole ring fused with a pyrimidine core, which is substituted with a 3-methylphenyl group and a pyridin-2-ylmethyl group. This specific substitution pattern influences its reactivity and biological activity compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Triazolopyrimidine derivatives are known to exhibit inhibitory effects on several kinases, which are critical in cellular signaling pathways. The mechanism involves binding to the active site of these enzymes, thereby modulating their activity and influencing downstream signaling cascades.

Targeted Kinases

Research indicates that compounds within this class can target:

  • ALK5 (Activin receptor-like kinase 5) : Involved in TGF-beta signaling pathways.
  • CDK2 (Cyclin-dependent kinase 2) : Plays a role in cell cycle regulation.
  • EGFR (Epidermal Growth Factor Receptor) : Associated with cancer proliferation.

Anticancer Properties

Several studies have evaluated the anticancer potential of 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism Reference
MCF7 (Breast Cancer)12.50Induction of apoptosis
NCI-H460 (Lung)42.30Cell cycle arrest
HepG2 (Liver)15.00Inhibition of cell proliferation

These results indicate that the compound exhibits varying degrees of cytotoxicity across different cancer types, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Studies have indicated that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Studies

  • Study on MCF7 Cell Line : A detailed investigation revealed that treatment with this compound led to significant apoptosis in MCF7 cells, evidenced by increased caspase activity and DNA fragmentation.
  • In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups, supporting its potential efficacy as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.